molecular formula C14H16ClN3OS B2992121 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897471-76-0

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2992121
CAS No.: 897471-76-0
M. Wt: 309.81
InChI Key: AJLGQHBQMXOKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a piperazine-derived compound featuring a 6-chlorobenzothiazole moiety linked to a propan-1-one group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . Piperazine rings are common in CNS-active drugs due to their ability to modulate neurotransmitter receptors, suggesting possible neuropharmacological applications for this compound.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-2-13(19)17-5-7-18(8-6-17)14-16-11-4-3-10(15)9-12(11)20-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGQHBQMXOKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Fluorine substitution (e.g., ) may reduce metabolic degradation compared to chlorine but could lower lipophilicity.

Piperazine-Propanone Derivatives with Heterocyclic Substituents

Compound Name Heterocyclic Core Biological Activity Synthesis Yield/Notes Reference
3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one Phenothiazine Not specified (likely CNS) 18% yield; purification via column chromatography
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one Pyridazinone Structural focus (crystallography) Crystal packing stabilized by C–H···O interactions
3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]propan-1-one Nitroimidazole Antimicrobial (hypothesized) Purified via silica gel column (CHCl3:MeOH = 9:1)

Key Observations :

  • Phenothiazine derivatives (e.g., ) are associated with antipsychotic activity, suggesting divergent applications compared to benzothiazole-based compounds.
  • Pyridazinone-containing analogs prioritize structural stability via hydrogen bonding, which may limit bioavailability .

Pharmacologically Active Piperazine-Propanone Derivatives

Compound Name Pharmacological Target Notable Properties Reference
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one Antitumor, antimicrobial Pyrazoline core; moderate yield
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one Screening compound (likely CNS) High-throughput compatibility
1-{4-[7-Chloro-6-(2-fluoro-6-hydroxyphenyl)-4-phenylphthalazin-1-yl]piperazin-1-yl}propan-1-one Structural complexity High molecular weight (MW 431.6)

Key Observations :

  • Pyrazoline derivatives (e.g., ) exhibit broad-spectrum biological activity but may face synthetic challenges.
  • Screening compounds like highlight the utility of piperazine-propanone scaffolds in drug discovery pipelines.

Biological Activity

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole ring, a piperazine moiety, and various functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₆ClN₃OS
Molecular Weight297.8 g/mol
CAS Number215434-50-7

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The benzothiazole ring is known for its ability to inhibit various enzymes and receptors, while the piperazine moiety enhances cell membrane permeability, allowing the compound to reach intracellular targets effectively .

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives with similar structures to this compound showed promising results against multiple cancer cell lines. For example, compounds with a benzothiazole scaffold exhibited log GI50 values ranging from -5.48 to -5.56 across various cancer types including leukemia and breast cancer .
Cell LineLog GI50 Value
Leukemia-5.48
Non-Small Cell Lung-5.48
Colon Cancer-5.51
Breast Cancer-5.56

Antibacterial Activity

The compound's structure suggests potential antibacterial properties as well. Studies have indicated that similar benzothiazole derivatives are effective against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens on the WHO priority list .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Al-Soud et al. (2019) : This research focused on piperazine-based benzothiazole derivatives and their antiproliferative effects against various cancer cell lines such as DU-145 (prostate cancer) and HepG2 (liver cancer). Derivatives showed CC50 values around 8 µM, indicating significant cytotoxicity .
  • Gurdal et al. (2020) : This study synthesized several benzothiazole derivatives incorporating piperazine moieties and evaluated their cytotoxicity against HUH-7 (hepatocellular) and MCF-7 (breast) cell lines with notable GI50 values suggesting high efficacy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Coupling of 6-chloro-1,3-benzothiazole with piperazine via nucleophilic substitution (e.g., using THF or dioxane as solvent at 80–100°C for 8–12 hours) .

  • Step 2 : Acetylation of the piperazine nitrogen using propan-1-one derivatives. A typical procedure involves reacting the intermediate with chloroacetone in the presence of triethylamine (TEA) to neutralize HCl byproducts .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. dioxane) and temperature to improve yield. Purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) .

    Reaction Parameter Typical Conditions Impact on Yield
    SolventDioxane or THFHigher polarity solvents improve solubility of intermediates
    Temperature80–100°CProlonged heating (>10 hours) may degrade sensitive intermediates
    CatalystTEA or DIEAExcess base can lead to side reactions (e.g., over-acetylation)

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Look for characteristic peaks:

  • Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H).

  • Benzothiazole protons: δ 7.2–8.1 ppm (aromatic signals).

  • Propan-1-one methyl group: δ 2.1–2.3 ppm (singlet) .

  • ¹³C NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and benzothiazole carbons at δ 120–150 ppm .

  • Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺. Expected m/z: ~349.8 (C₁₄H₁₅ClN₄OS) .

    • Data Contradiction Analysis : If spectral peaks deviate, check for impurities (e.g., unreacted starting materials) via HPLC. Compare with reference data from structurally similar compounds (e.g., 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodology :

  • Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For antimicrobial studies, use CLSI guidelines for MIC determination .

  • Data Normalization : Compare activity relative to positive controls (e.g., ciprofloxacin for antibacterial assays). Account for variations in compound purity (>95% by HPLC recommended) .

  • Mechanistic Studies : Use molecular docking to assess binding affinity to targets (e.g., bacterial DNA gyrase or fungal CYP51). Cross-validate with enzyme inhibition assays .

    Biological Activity Reported IC₅₀/MIC Key Variables
    Antibacterial (S. aureus)8–32 µg/mLSolubility in DMSO affects bioavailability
    Antifungal (C. albicans)16–64 µg/mLStrain-specific resistance mechanisms

Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the propan-1-one moiety to enhance aqueous solubility .
  • Formulation : Use nanoemulsions or cyclodextrin complexes. For example, prepare a β-cyclodextrin inclusion complex and assess solubility via phase-solubility diagrams .
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. How can researchers validate the purity of this compound and identify trace impurities?

  • Methodology :

  • Analytical HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor at 254 nm. Retention time should match reference standards (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) .
  • LC-MS/MS : Detect impurities at <0.1% levels. Common impurities include unreacted 6-chloro-1,3-benzothiazole (detected via m/z 170.5) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.